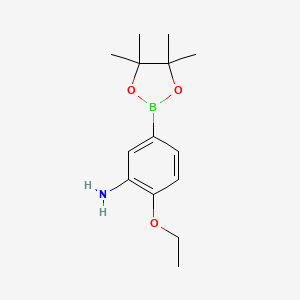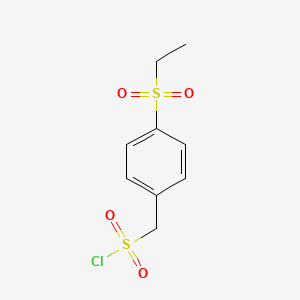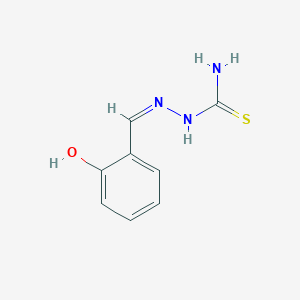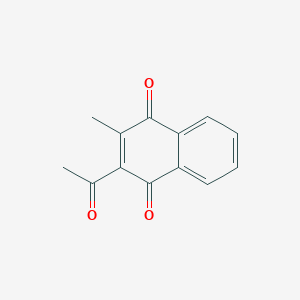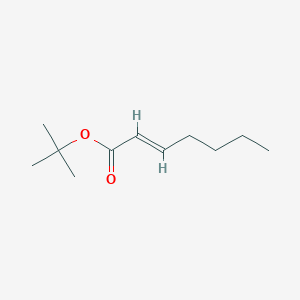
(E)-tert-Butyl hept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl hept-2-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from hept-2-enoic acid and tert-butanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-tert-Butyl hept-2-enoate can be synthesized through the esterification of hept-2-enoic acid with tert-butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
Hept-2-enoic acid+tert-ButanolAcid Catalyst(E)-tert-Butyl hept-2-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hept-2-enoic acid, while reduction could produce hept-2-en-1-ol.
Scientific Research Applications
(E)-tert-Butyl hept-2-enoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a building block in the synthesis of bioactive molecules and drug candidates.
Industry: The compound is utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl hept-2-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hept-2-enoic acid and tert-butanol. The hydrolysis reaction is typically catalyzed by esterases or other hydrolytic enzymes. The released hept-2-enoic acid can further participate in various metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Butyl hept-2-enoate: Similar in structure but with a butyl group instead of a tert-butyl group.
Hept-2-enoic acid: The parent acid from which (E)-tert-Butyl hept-2-enoate is derived.
tert-Butyl acetate: Another ester with a tert-butyl group but derived from acetic acid.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability in various chemical reactions.
Properties
CAS No. |
129488-82-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
tert-butyl (E)-hept-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-10(12)13-11(2,3)4/h8-9H,5-7H2,1-4H3/b9-8+ |
InChI Key |
XLGVILSEPNPWLX-CMDGGOBGSA-N |
Isomeric SMILES |
CCCC/C=C/C(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid](/img/structure/B11753519.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
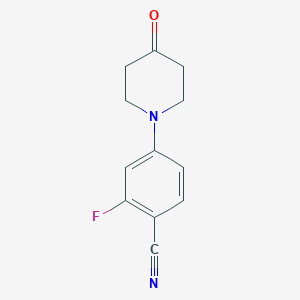

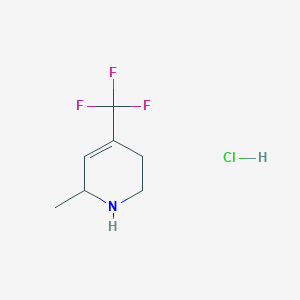
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
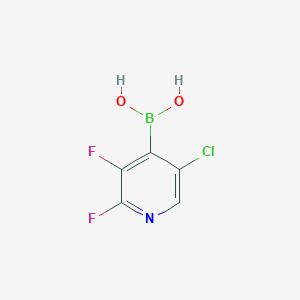
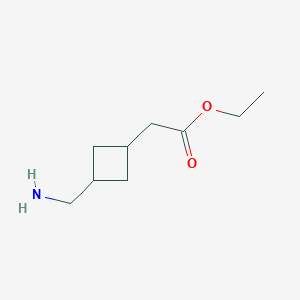
![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)
